Bienvenue dans la boutique en ligne BenchChem!

1-methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Drug-likeness Ligand efficiency Fragment-based screening

1-Methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1396815-69-2) is a synthetic heterocyclic compound belonging to the pyridazine-3-carboxamide class, featuring a 1-methyl-6-oxo-1,6-dihydropyridazine core linked via a carboxamide bridge to a 6-morpholinopyrimidin-4-yl moiety. Its molecular formula is C14H16N6O3 with a molecular weight of 316.321 g/mol, and its canonical SMILES is CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=NC=N2)N3CCOCC3.

Molecular Formula C14H16N6O3
Molecular Weight 316.321
CAS No. 1396815-69-2
Cat. No. B2612995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1396815-69-2
Molecular FormulaC14H16N6O3
Molecular Weight316.321
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)NC2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C14H16N6O3/c1-19-13(21)3-2-10(18-19)14(22)17-11-8-12(16-9-15-11)20-4-6-23-7-5-20/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,22)
InChIKeyIZYWUCYKHIRMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1396815-69-2): Structural and Physicochemical Baseline for Procurement Evaluation


1-Methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1396815-69-2) is a synthetic heterocyclic compound belonging to the pyridazine-3-carboxamide class, featuring a 1-methyl-6-oxo-1,6-dihydropyridazine core linked via a carboxamide bridge to a 6-morpholinopyrimidin-4-yl moiety. Its molecular formula is C14H16N6O3 with a molecular weight of 316.321 g/mol, and its canonical SMILES is CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 [1]. The compound is cataloged primarily as a research-grade small molecule (Catalog No. EVT-2750069), with a computed logP of approximately 2.5, 5 rotatable bonds, and 21 heavy atoms, placing it within favorable drug-like physicochemical space per Lipinski's Rule of Five [2]. Structurally, it belongs to a broader family of morpholinopyrimidine-pyridazine hybrids that have been investigated as kinase inhibitors, particularly against c-Met, ALK, and PI3K targets [3].

Why In-Class Substitution of 1-Methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1396815-69-2) Is Not Straightforward


Within the morpholinopyrimidine-pyridazine hybrid class, seemingly minor structural modifications produce divergent biological and physicochemical profiles that preclude simple interchangeability. The defining feature of this compound—a 1-methyl-6-oxo-1,6-dihydropyridazine core—differs fundamentally from other 6-substituted pyridazine analogs (e.g., 6-methoxy, 6-triazolyl, or 6-piperidinyl variants) in its hydrogen-bonding capacity, tautomeric stability, and electronic distribution [1]. The N1-methyl group eliminates the prototropic tautomerism present in unmethylated 6-oxo-1,6-dihydropyridazine systems, locking the molecule into a single, defined hydrogen-bond acceptor/donor configuration at the pyridazinone ring . In contrast, 6-methoxy analogs lack the carbonyl H-bond acceptor, and 6-triazolyl or 6-phenylpyridazinyl-piperidine analogs introduce additional steric bulk and altered π-stacking potential at the pyridazine terminus. These differences directly impact target binding pose, selectivity, and physicochemical properties such as solubility and permeability. Furthermore, the specific N-(6-morpholinopyrimidin-4-yl) carboxamide linkage found here—as opposed to alternative pyrimidine substitution patterns or direct C–C linkages—defines the vector and flexibility of the morpholinopyrimidine recognition element relative to the pyridazine warhead, a parameter critical for kinase hinge-region engagement [2].

Head-to-Head Quantitative Differentiation Evidence for 1-Methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide vs. Closest Structural Analogs


Molecular Weight and Ligand Efficiency Potential: 1-Methyl-6-oxo-pyridazine vs. Bulky 6-Substituted Analogs

With a molecular weight of 316.321 g/mol, this compound is 126.2 Da lighter than the structurally related 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide (MW 435.49 g/mol) and approximately 60–120 Da lighter than many 6-aryl or 6-heterocyclyl pyridazine analogs in the morpholinopyrimidine series [1]. Lower molecular weight, combined with only 21 heavy atoms (vs. 30+ for larger analogs), yields inherently higher ligand efficiency metrics (LE ≈ 0.30–0.40 kcal/mol per heavy atom assuming nanomolar target affinity) and provides headroom for subsequent optimization in lead development programs [2]. This size advantage translates to a higher fraction of sp3-hybridized carbon atoms (Fsp3 ≈ 0.43 due to the morpholine ring and N-methyl group), a parameter correlated with improved clinical success rates [2].

Drug-likeness Ligand efficiency Fragment-based screening

Hydrogen Bond Donor/Acceptor Profile: Differentiated Solubility and Permeability vs. 6-Methoxy and 6-Triazolyl Analogs

The 1-methyl-6-oxo-1,6-dihydropyridazine core presents a defined H-bond acceptor (carbonyl oxygen at position 6) without an additional H-bond donor at N1 (blocked by methylation), yielding a calculated HBD count of 1 (carboxamide NH) and HBA count of 6. This contrasts with the 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide analog, which replaces the carbonyl oxygen with a methoxy group (HBA count = 7, but with altered acceptor strength and geometry), and with N-(6-morpholinopyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, which adds additional aromatic nitrogen H-bond acceptors on the triazole ring [1]. The computed logP of approximately 2.5 places this compound in the optimal range for both aqueous solubility and passive membrane permeability (logP 1–3 is generally considered ideal for oral absorption) [2]. The 6-methoxy analog is expected to have a higher logP (estimated +0.3 to +0.5 units) due to the more lipophilic methoxy substituent, potentially compromising aqueous solubility.

Physicochemical profiling Solubility Permeability Hydrogen bonding

Tautomeric Locking by N1-Methylation: Conformational Definition vs. 6-Oxo-1H-pyridazine Analogs

The N1-methyl substitution on the 6-oxo-1,6-dihydropyridazine ring eliminates the possibility of 1H/2H prototropic tautomerism that occurs in unmethylated 6-oxo-1,6-dihydropyridazine-3-carboxamide systems (CAS 60184-73-8). In the unmethylated parent, the 6-oxo and N1-H/N2-H tautomers interconvert, creating ambiguity in both the predominant solution species and the target-bound conformation [1]. The 1-methyl modification locks the molecule into a single, defined tautomeric state, ensuring that the carbonyl oxygen at position 6 remains a persistent H-bond acceptor and that the N2 nitrogen retains its lone pair availability for potential metal coordination or hydrogen bonding. This contrasts with the unsubstituted 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold (CAS 60184-73-8), which exists as an equilibrium mixture of tautomers in solution, potentially confounding SAR interpretation and reproducible assay performance [2].

Tautomerism Conformational restriction Binding pose predictability Scaffold design

Rotatable Bond Count and Conformational Flexibility: Differentiated Entropic Penalty vs. Piperidine-Linked Analogs

The compound contains 5 rotatable bonds, directly linking the pyridazinone core to the morpholinopyrimidine recognition element via a single carboxamide bond. This is substantially fewer than the 7–8 rotatable bonds found in analogs bearing a piperidine spacer between the pyridazine and morpholinopyrimidine moieties, such as N-(6-morpholinopyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide [1]. The reduced rotatable bond count translates to a lower conformational entropy penalty upon target binding (estimated ΔS contribution of approximately 1.0–1.5 kcal/mol at 298 K, based on the empirical rule of 0.7–1.0 kcal/mol per restricted rotor [2]). Fewer rotatable bonds also correlate with improved oral bioavailability and reduced metabolic liability in in-class morpholinopyrimidine kinase inhibitors [3].

Conformational entropy Binding affinity Scaffold rigidity Drug design

Kinase Hinge-Binding Scaffold Classification: c-Met / ALK Family Activity Potential vs. Generic Kinase Inhibitor Chemotypes

The morpholinopyrimidine-pyridazinone scaffold class to which this compound belongs has demonstrated validated kinase inhibitory activity, specifically against c-Met and ALK tyrosine kinases. In a closely related structural series of pyridazin-3-one substituted with morpholino-pyrimidine derivatives, compounds exhibited c-Met enzyme IC50 values in the nanomolar to sub-micromolar range (representative compound 12a showed excellent c-Met inhibition) and anti-proliferative activity against the Hs746T c-Met-amplified human gastric cancer cell line [1]. The US patent 9,126,947 B2 (Northwestern University) further establishes that substituted pyridazine carboxamide compounds bearing the morpholinopyrimidine recognition element function as protein kinase inhibitors with unexpected drug properties, particularly against ALK [2]. While specific IC50 data for the exact title compound is not publicly available, its structural congruence with these validated chemotypes—specifically the presence of the morpholinopyrimidine hinge-binding motif and the pyridazinone/pyridazine-3-carboxamide core—supports its classification as a kinase-directed scaffold with potential c-Met/ALK activity, differentiating it from generic pyridazine derivatives lacking the morpholinopyrimidine recognition element [3]. Note: This evidence is class-level inference and direct experimental confirmation for this specific compound is required.

Kinase inhibition c-Met ALK Hinge-binding motif Scaffold classification

Synthetic Tractability and Scaffold Modularity: Divergent Derivatization Potential vs. 6-Substituted Pyridazine Analogs

The 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide core has well-established synthetic routes from 3,6-dichloropyridazine via sequential hydrolysis, methylation, and carboxamide coupling, with documented procedures for the unmethylated parent scaffold (CAS 60184-73-8) dating back to foundational heterocyclic chemistry literature [1]. The carboxamide linkage connecting the pyridazinone to the morpholinopyrimidine provides a modular synthetic handle: the two fragments can be independently optimized and then coupled, enabling parallel library synthesis. This contrasts with 6-substituted pyridazine analogs such as N-(6-morpholinopyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448045-31-5), where the 6-substituent is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling, requiring additional synthetic steps and limiting late-stage diversification at that position . The 1-methyl-6-oxo core also provides a distinct vector for further functionalization at the C4 and C5 positions of the pyridazinone ring via electrophilic substitution or cross-coupling, orthogonal to the diversification strategies available for 6-substituted analogs .

Synthetic accessibility Scaffold diversification Parallel synthesis Medicinal chemistry

Recommended Research and Industrial Application Scenarios for 1-Methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1396815-69-2)


Kinase Inhibitor Hit-Finding and Scaffold-Hopping Campaigns Targeting c-Met or ALK

Based on its validated morpholinopyrimidine-pyridazinone chemotype classification [1], this compound is best deployed as a starting scaffold in kinase inhibitor hit-finding campaigns, particularly for c-Met or ALK-driven programs. Its low molecular weight (316.3 Da) and favorable ligand efficiency provide headroom for medicinal chemistry optimization. Procurement in quantities of 25–100 mg enables initial biochemical screening and hit validation against recombinant kinase panels, followed by iterative SAR exploration at the C4/C5 positions of the pyridazinone ring [2]. The direct carboxamide-linked architecture ensures a defined hinge-binding pose, while the locked tautomeric state (N1-methyl) eliminates confounding factors in biophysical assay interpretation [3].

Chemical Probe Development Requiring Defined Tautomeric State and Conformational Restriction

For target validation studies where compound-induced cellular phenotypes must be unambiguously attributed to a specific binding mode, this compound's tautomeric homogeneity (N1-methyl-locked 6-oxo species) provides a critical advantage over unmethylated pyridazinone probes [1]. The defined H-bond acceptor geometry at the C6 carbonyl and the absence of prototropic equilibria ensure that cellular activity can be directly correlated with a single molecular species. This is particularly relevant in setups requiring rigorous SAR-by-catalog approaches or when comparing chemoproteomic target engagement profiles across structurally related probe molecules [2].

Medicinal Chemistry Library Enumeration and Parallel Synthesis Feasibility Assessment

The modular two-fragment architecture (1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid intermediate coupled to 6-morpholinopyrimidin-4-amine) makes this compound an ideal test case for evaluating parallel synthesis workflows. Procurement of the core scaffold in gram quantities allows assessment of amide coupling conditions, purification protocols, and library production throughput before committing to a full library synthesis campaign. The orthogonal diversification potential at C4/C5 of the pyridazinone ring further supports its use as a library validation benchmark [1].

Physicochemical Benchmarking and Developability Profiling of Morpholinopyrimidine-Pyridazine Hybrids

With its balanced physicochemical profile (logP ≈ 2.5, 5 rotatable bonds, TPSA in the 100–110 Ų range), this compound serves as a reference standard for developability profiling within the morpholinopyrimidine-pyridazine chemical series [1]. It can be used to establish baseline solubility, permeability (PAMPA or Caco-2), metabolic stability (microsomal clearance), and plasma protein binding values against which more elaborated analogs can be benchmarked. Its intermediate lipophilicity and moderate molecular weight make it a suitable calibration compound for high-throughput ADME assays in this chemical space [2].

Quote Request

Request a Quote for 1-methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.